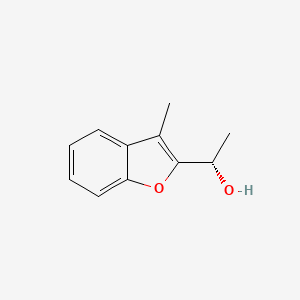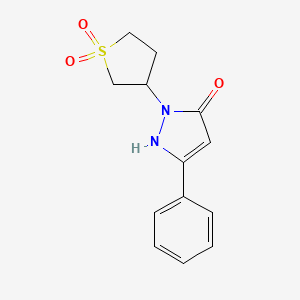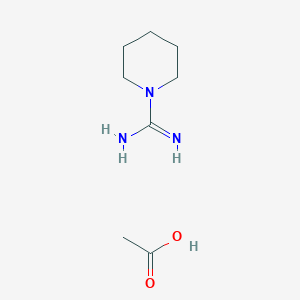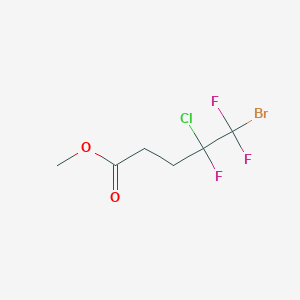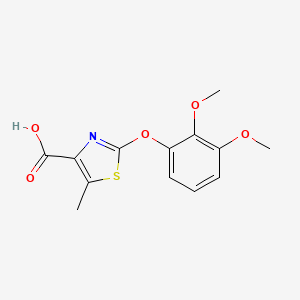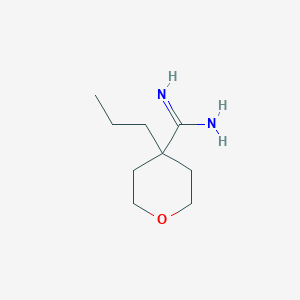![molecular formula C14H16N2O5 B1421981 N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine CAS No. 1291831-59-8](/img/structure/B1421981.png)
N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine
Vue d'ensemble
Description
“N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine” is a compound with the molecular formula C14H16N2O5 . It has a molecular weight of 292.29 g/mol . The compound is also known by other names such as “1291831-59-8”, “(2S)-2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]propanoic acid”, and "MFCD18064665" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a range of novel 4,6-dimethoxy-1H-indole-2-carbohydrazides was prepared starting from methyl 4,6-dimethoxy-1H-indole-2-carboxylate . Another study reported the synthesis of quinazoline substituted analogs starting from an appropriately substituted benzene .
Molecular Structure Analysis
The molecular structure of “N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine” includes several key features. The compound has a 1H-indole ring structure, which is substituted at the 4 and 7 positions with methoxy groups. The 2 position of the indole ring is attached to a carbonyl group, which is further linked to an L-alanine .
Physical And Chemical Properties Analysis
The compound “N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine” has a molecular weight of 292.29 g/mol . It has several computed properties including a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 5 . The compound also has a Topological Polar Surface Area of 101 Ų .
Applications De Recherche Scientifique
Fluorescent Amino Acid Derivatives
A significant application of N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine is in the synthesis of fluorescent amino acid derivatives. Guzow et al. (2001) synthesized a derivative, N-[(tert-butoxy)carbonyl]-3-[2-(1H-indol-3-yl)benzoxazol-5-yl]-L-alanine methyl ester, notable for its high fluorescence quantum yield. This synthesis opens new possibilities for creating amino acid derivatives with desirable photophysical properties (Guzow et al., 2001).
Use in Peptide Studies
Another application is seen in peptide studies. Szymańska et al. (2003) described the synthesis of a fluorescent amino acid derivative, N-[(tert-butoxy)carbonyl]-3-(9,10-dihydro-9-oxoacridin-2-yl)-L-alanine, exhibiting intense long-wave absorption and emission. Its high fluorescence quantum yield makes it a valuable analytical probe for peptide conformation analysis (Szymańska et al., 2003).
In Vitro Biological Evaluation
In the realm of medicinal chemistry, derivatives of N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine have been evaluated for their biological activity. For instance, Strazzolini et al. (1984) synthesized N-[(5-amino-1-beta-D-ribofuranosyl-1H-imidazol-4-yl)carbonyl]-3-(hydroxynitrosamino)-L-alanine, investigating its potential as an inhibitor of de novo purine biosynthesis. Although found inactive in some tests, its synthesis and evaluation are significant for understanding antitumor activities (Strazzolini et al., 1984).
Spectroscopy in Protein and DNA Studies
Jalkanen et al. (2006) utilized a variety of spectroscopic techniques, including vibrational absorption and Raman scattering, to study the structure, hydration, and binding of biomolecules like amino acids, including N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine. This research is vital for understanding the electronic properties and interactions of these molecules in different environments (Jalkanen et al., 2006).
Polymerization and Properties Analysis
Gao et al. (2003) explored the synthesis and polymerization of amino acid-derived acetylene monomers, including a derivative of N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine. Their research contributes to the understanding of the properties of polymers derived from these monomers, important for applications in material science (Gao et al., 2003).
Orientations Futures
The future directions for research on “N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. Given the wide range of activities exhibited by indole derivatives, these compounds could be promising candidates for drug development .
Propriétés
IUPAC Name |
(2S)-2-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-7(14(18)19)15-13(17)9-6-8-10(20-2)4-5-11(21-3)12(8)16-9/h4-7,16H,1-3H3,(H,15,17)(H,18,19)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAHMLVEMBXQRZ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC2=C(C=CC(=C2N1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1=CC2=C(C=CC(=C2N1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1421899.png)
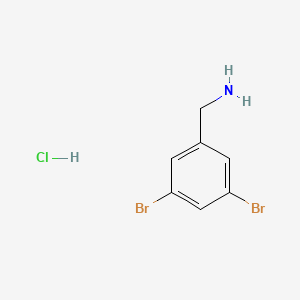
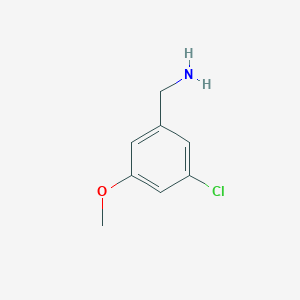
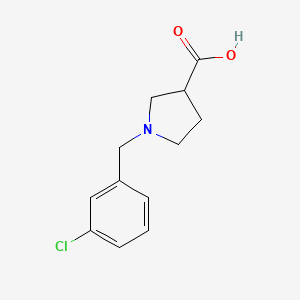
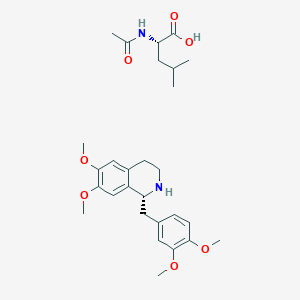
![1-[2-(2,4-difluorophenyl)-2-hydroxyethyl]-3-[(1H-pyrazol-3-yl)methyl]urea](/img/structure/B1421907.png)
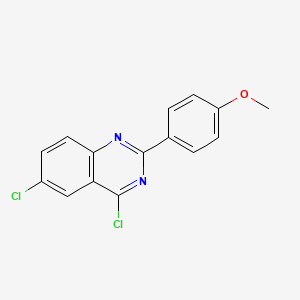
![2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1421910.png)
